![molecular formula C9H9BrN2 B1517241 3-[(3-Bromophenyl)amino]propanenitrile CAS No. 1049118-66-2](/img/structure/B1517241.png)
3-[(3-Bromophenyl)amino]propanenitrile
Overview
Description
“3-[(3-Bromophenyl)amino]propanenitrile” is a chemical compound with the CAS Number: 1049118-66-2 . It has a molecular weight of 225.09 . It is also known as BPR1K653 and is a novel and potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins.
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3-bromoanilino)propanenitrile . The InChI code for this compound is 1S/C9H9BrN2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,12H,2,6H2 .Physical And Chemical Properties Analysis
This compound is a solid in its physical form .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to 3-[(3-Bromophenyl)amino]propanenitrile have been a subject of interest in chemical research. For instance, a study by Główka and Olubek (1994) focused on the structure of a closely related compound, 3-{4-(2-bromo-4-nitrophenylazo)phenylamino}propanenitrile, highlighting the characteristic features of azobenzene derivatives and the impact of substituent groups on molecular geometry and bonding (Główka & Olubek, 1994).
Biocatalytic Applications
Research into the biocatalytic hydrolysis of β-aminonitriles, including derivatives of 3-[(3-Bromophenyl)amino]propanenitrile, has revealed the potential for enantioselective conversion to β-amino-amides. Chhiba et al. (2012) demonstrated that Rhodococcus rhodochrous ATCC BAA-870 could effectively hydrolyse β-aminonitriles to the corresponding amides, suggesting applications in enantioselective synthesis and potentially in the production of pharmaceutical intermediates (Chhiba et al., 2012).
Antimicrobial and Synthetic Applications
The synthesis of new compounds containing the 3-[(3-Bromophenyl)amino]propanenitrile moiety and their evaluation for antimicrobial properties has been reported. Desai, Pandya, and Vaja (2017) synthesized a series of 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles and evaluated their antimicrobial activity against a range of microorganisms, indicating the potential of such compounds in the development of new antimicrobial agents (Desai, Pandya, & Vaja, 2017).
Applications in Organic Synthesis and Catalysis
The compound's framework has also been explored in the context of organic synthesis and catalysis. Xu et al. (2014) developed a copper-catalyzed Markovnikov-type intermolecular azidocyanation of aryl alkenes to produce α-azido-propanenitriles. This method highlights the versatility of 3-[(3-Bromophenyl)amino]propanenitrile derivatives in synthesizing complex molecules, potentially useful in pharmaceutical synthesis and materials science (Xu et al., 2014).
Safety And Hazards
The safety data sheet for a similar compound, 3-(3-BROMOPHENYL)PROPIONITRILE, indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
properties
IUPAC Name |
3-(3-bromoanilino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,12H,2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUYZXDLEQXUJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromophenyl)amino]propanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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